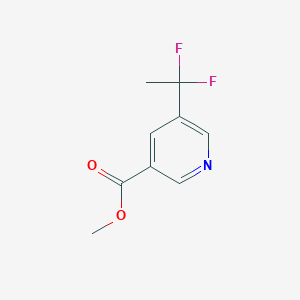
Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is also known by its IUPAC name, methyl 5-(1,1-difluoroethyl)nicotinate . This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a difluoroethyl group.
Applications De Recherche Scientifique
Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
Méthodes De Préparation
The synthesis of Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate involves several steps. One common synthetic route includes the reaction of 5-bromonicotinic acid with 1,1-difluoroethane in the presence of a palladium catalyst to form the corresponding difluoroethyl derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the difluoroethyl group, resulting in different chemical and biological properties.
Ethyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(1,1-difluoroethyl)benzoate: Contains a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
The presence of the difluoroethyl group in this compound makes it unique, as it can influence the compound’s chemical reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-9(10,11)7-3-6(4-12-5-7)8(13)14-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFSEMWFRBBFHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=C1)C(=O)OC)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)
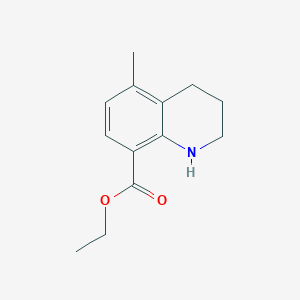
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)
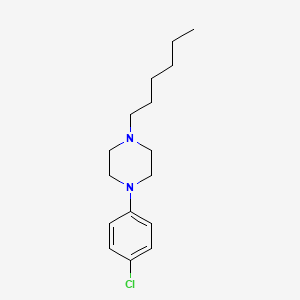
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)
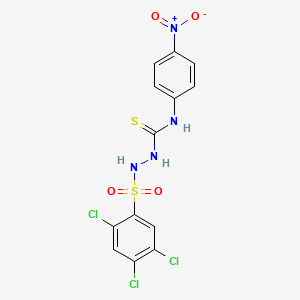
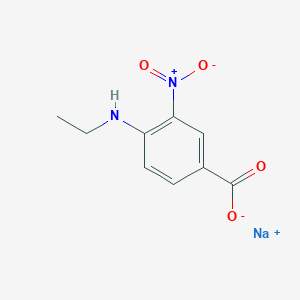
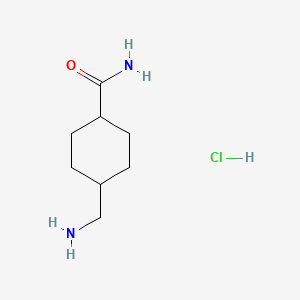
![1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2355630.png)
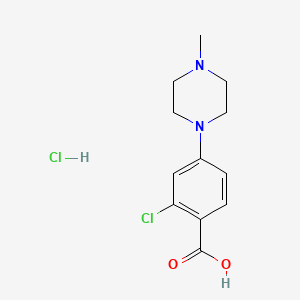
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
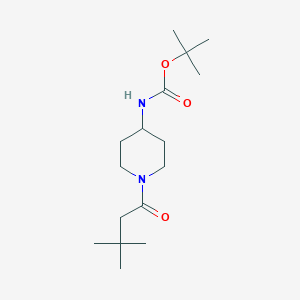
![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
